![molecular formula C8H5ClN2O2 B1417967 Acide 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylique CAS No. 800401-68-7](/img/structure/B1417967.png)
Acide 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylique
Vue d'ensemble
Description
5-Chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
There are several methodologies for the synthesis of pyridines with diverse functional groups . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 5-Chloro-1H-pyrrolo[2,3-c]pyridine is 152.58 g/mol . The SMILES string representation of the molecule is Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-c]pyridine is a solid substance . It has a molecular weight of 152.58 g/mol . The topological polar surface area is 28.7 Ų .Applications De Recherche Scientifique
Recherche sur le cancer
Les dérivés de la pyrrolopyridine ont montré une activité contre diverses lignées cellulaires cancéreuses. Par exemple, certains dérivés ont présenté des effets inhibiteurs sur les lignées cellulaires du cancer du rein et du cancer du sein .
Diabète et maladies cardiovasculaires
Des composés ayant une structure de pyrrolopyridine ont été étudiés pour leur potentiel à réduire les niveaux de glucose dans le sang, ce qui pourrait être bénéfique dans le traitement du diabète, de l'hyperlipidémie et des maladies cardiovasculaires .
Développement de médicaments anticancéreux
L'échafaudage de la pyridine est une caractéristique commune dans les composés ayant des propriétés anticancéreuses. Des études suggèrent que des substitutions spécifiques sur cet échafaudage peuvent améliorer l'action inhibitrice contre les enzymes associées au cancer .
Inhibition du récepteur du facteur de croissance des fibroblastes (FGFR)
Les dérivés de la pyrrolopyridine ont été évalués comme puissants inhibiteurs du FGFR, qui sont pertinents dans les stratégies de traitement du cancer .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play a crucial role in cell signaling and growth.
Mode of Action
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of the receptor tyrosine kinases by 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid affects various biochemical pathways. These pathways are involved in cell growth and differentiation. The downstream effects of this disruption can lead to the inhibition of cell proliferation and potentially have anti-cancer effects .
Result of Action
The molecular and cellular effects of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid’s action are primarily the result of its inhibition of receptor tyrosine kinases. This inhibition can disrupt normal cell signaling and growth, potentially leading to anti-proliferative and anti-cancer effects .
Analyse Biochimique
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are crucial for its potential therapeutic effects, as inhibiting these enzymes can modulate various signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid on cells are diverse and depend on the cell type and context. It has been observed to inhibit the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and metabolism .
Molecular Mechanism
At the molecular level, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways . This inhibition can result in decreased cell proliferation, increased apoptosis, and altered gene expression. The compound’s ability to bind to these enzymes and block their activity is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect the metabolism of cancer cells by inhibiting key enzymes involved in metabolic processes . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, which can impact cell growth and survival.
Transport and Distribution
Within cells and tissues, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. Studying its localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRRMLODIKPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660000 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-68-7 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=800401-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
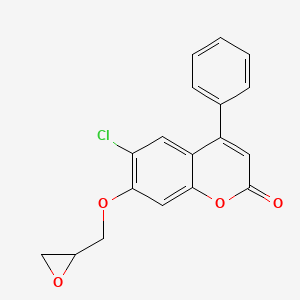
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
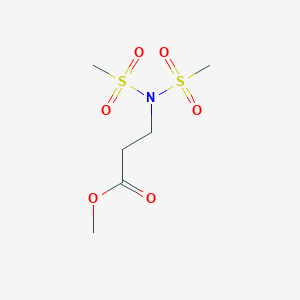

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)
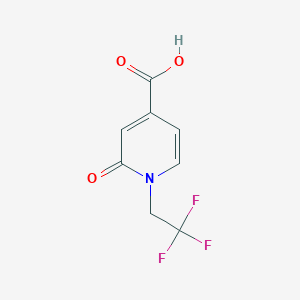
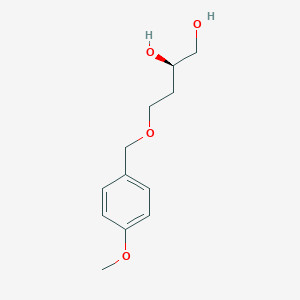

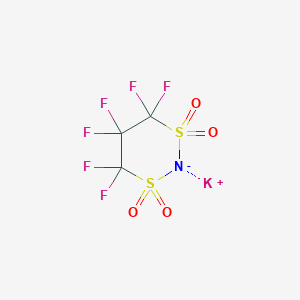
![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)
